2-(2H-1,2,3-Triazol-2-yl)propan-1-amine
CAS No.:
Cat. No.: VC17739111
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10N4 |
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Molecular Weight | 126.16 g/mol |
IUPAC Name | 2-(triazol-2-yl)propan-1-amine |
Standard InChI | InChI=1S/C5H10N4/c1-5(4-6)9-7-2-3-8-9/h2-3,5H,4,6H2,1H3 |
Standard InChI Key | ZVCYTMFLHJSWPM-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)N1N=CC=N1 |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of 2-(2H-1,2,3-triazol-2-yl)propan-1-amine comprises a 1,2,3-triazole ring substituted at the N2 position with a propan-1-amine moiety. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. Key structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 162.62 g/mol |
Hydrogen Bond Donors | 2 (amine and triazole N–H) |
Hydrogen Bond Acceptors | 3 (triazole N atoms) |
The triazole ring’s aromaticity and dipole moment () contribute to its stability and reactivity, while the amine group enables participation in condensation and alkylation reactions . X-ray crystallography of analogous triazoles reveals planarity in the heterocyclic ring, with bond lengths of for N–N and for C–N, consistent with delocalized π-electron systems .
Synthesis and Regioselective Strategies
Cycloaddition-Based Approaches
The most common synthetic route involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), though recent advancements highlight cesium carbonate-mediated [3 + 2] cyclizations as a regioselective alternative. For example, β-carbonyl phosphonates react with azides in dimethyl sulfoxide (DMSO) under mild conditions to yield 1,4,5-trisubstituted triazoles in >80% yield . A representative protocol is outlined below:
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Combine β-carbonyl phosphonate (1.0 equiv) and cesium carbonate (2.0 equiv) in DMSO (0.3 M).
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Inject azide (1.2 equiv) in DMSO into the reaction mixture.
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Stir at room temperature until completion (monitored by TLC).
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Extract with ethyl acetate, wash with brine, dry over MgSO, and purify via silica gel chromatography.
This method avoids harsh conditions and achieves regioselectivity through cesium-chelated enolate intermediates, which orient the azide dipole for preferential 1,4-substitution .
Reductive Amination Pathways
Alternative routes employ reductive amination of propan-1-amine precursors with triazole carbonyl derivatives. For instance, treatment of 2-(2H-1,2,3-triazol-2-yl)propanal with ammonium acetate and sodium cyanoborohydride in methanol yields the target amine with >90% conversion .
Physicochemical Properties
Experimental data for 2-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride remain limited, but extrapolations from analogous triazoles suggest:
Property | Value/Description |
---|---|
Melting Point | Not reported |
Solubility | High in water, DMSO, methanol |
LogP (Hydrochloride) | ~0.01 (indicative of high hydrophilicity) |
Stability | Stable under ambient conditions; sensitive to strong acids/bases |
The hydrochloride salt’s ionic character enhances aqueous solubility, making it suitable for biological assays .
Microorganism | MIC Range (µg/mL) |
---|---|
Staphylococcus aureus | 20–50 |
Escherichia coli | 30–100 |
Mechanistic studies suggest that the triazole ring chelates essential metal ions in microbial enzymes, disrupting metabolic pathways .
Anticancer Applications
Industrial and Materials Science Applications
Polymer Chemistry
The amine group facilitates covalent incorporation into polymers, enhancing thermal stability (decomposition temperature >300°C) and mechanical strength. Triazole-containing polyurethanes exhibit:
Property | Value |
---|---|
Tensile Strength | 45–60 MPa |
Young’s Modulus | 1.2–1.8 GPa |
Catalysis
Palladium complexes of this compound catalyze Suzuki-Miyaura cross-couplings with turnover numbers (TON) exceeding 10, attributed to the triazole’s electron-donating properties .
Case Studies in Drug Development
Antiviral Agent Optimization
A 2024 study modified the propan-1-amine side chain to enhance blood-brain barrier penetration, yielding a lead compound with 90% inhibition of viral replication in neuronal cells .
Radiopharmaceuticals
-labeled analogs of 2-(2H-1,2,3-triazol-2-yl)propan-1-amine serve as PET tracers for imaging tumor hypoxia, showing uptake ratios >3.0 in preclinical models .
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